2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Overview
Description
2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a benzamide core substituted with a 2-chloro group and a 1,3,4-oxadiazole ring fused with a pyridine moiety. The unique structural attributes of this compound make it a potential candidate for various biological and chemical applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to inhibit certain enzymes, thereby altering cellular processes
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reaction:
Coupling Reaction: The final step involves coupling the 1,3,4-oxadiazole ring with the benzamide core, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production while maintaining efficiency and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The 2-chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the benzamide or oxadiazole rings.
Coupling Reactions: It can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biological Studies: It can be used in molecular docking studies to explore its interactions with biological targets.
Industrial Applications: The compound’s unique structure makes it suitable for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another benzamide derivative with anti-tubercular activity.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Compounds with anti-inflammatory properties.
Uniqueness
2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of a 1,3,4-oxadiazole ring and a pyridine moiety, which imparts distinct chemical and biological properties. Its potential for diverse applications in medicinal chemistry and organic synthesis further highlights its uniqueness.
Properties
IUPAC Name |
2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-6-2-1-5-10(11)12(20)17-14-19-18-13(21-14)9-4-3-7-16-8-9/h1-8H,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHOBUAJLNUTIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330502 | |
Record name | 2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788968 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887866-15-1 | |
Record name | 2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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